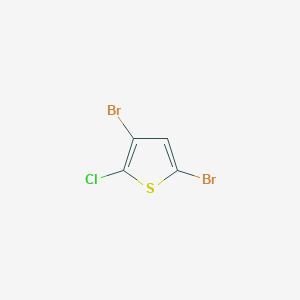
3,5-Dibromo-2-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-chlorothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it an electron-deficient compound, which can be useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-chlorothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce bromine and chlorine atoms into the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents.
Coupling Reactions: Palladium-based catalysts are often used in Suzuki-Miyaura and Stille couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted thiophenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,5-Dibromo-2-chlorothiophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms make the compound more reactive towards nucleophiles, allowing it to undergo substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dibromo-2-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
Properties
CAS No. |
60404-20-8 |
|---|---|
Molecular Formula |
C4HBr2ClS |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
3,5-dibromo-2-chlorothiophene |
InChI |
InChI=1S/C4HBr2ClS/c5-2-1-3(6)8-4(2)7/h1H |
InChI Key |
NWWJGDMQJADJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



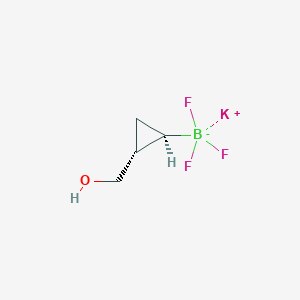
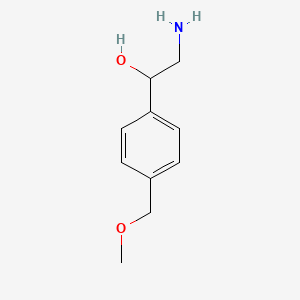
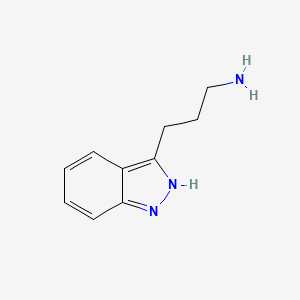
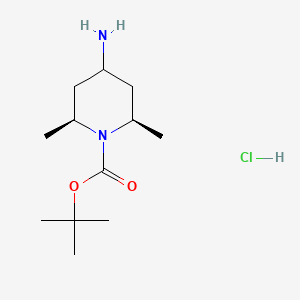
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
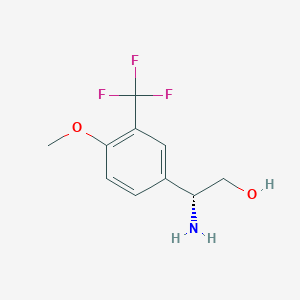
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

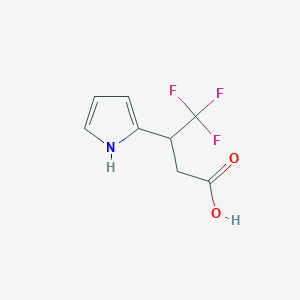
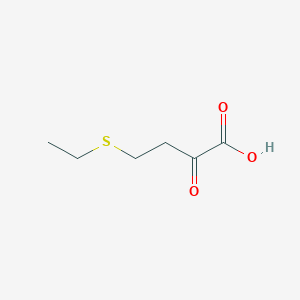
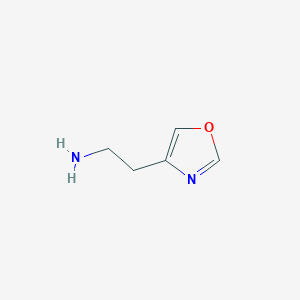
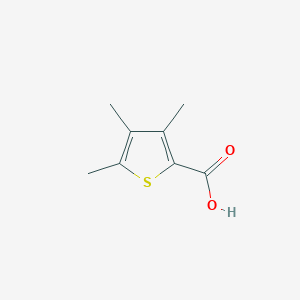
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
